molecular formula C11H11NO2S B147873 6-Butyrylbenzothiazol-2(3H)-one CAS No. 133044-37-8

6-Butyrylbenzothiazol-2(3H)-one

Cat. No.: B147873
CAS No.: 133044-37-8
M. Wt: 221.28 g/mol
InChI Key: RJEMKWUVHPKVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butyrylbenzothiazol-2(3H)-one, also known as BBOT, is a chemical compound that has been widely studied for its potential applications in scientific research. BBOT belongs to the class of benzothiazole derivatives and has a molecular formula of C11H9NO2S.

Mechanism of Action

6-Butyrylbenzothiazol-2(3H)-one is a fluorescent molecule that emits light when excited by a specific wavelength of light. The mechanism of action of this compound involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. The intensity of the fluorescence depends on the concentration of this compound and the intensity of the excitation light.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not affect cell viability or proliferation. This compound has been used to study the biochemical and physiological effects of various compounds on cells and tissues. This compound has been used to study the effects of oxidative stress, protein aggregation, and amyloid formation in cells and tissues.

Advantages and Limitations for Lab Experiments

6-Butyrylbenzothiazol-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. This compound is also stable and has a long shelf life. This compound has low toxicity and does not affect cell viability or proliferation. However, this compound has some limitations for lab experiments. This compound is sensitive to pH and temperature changes, which can affect its fluorescence intensity. This compound also has a limited excitation and emission range, which can limit its applications in certain experiments.

Future Directions

There are many future directions for the research and development of 6-Butyrylbenzothiazol-2(3H)-one. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the development of new derivatives of this compound with improved properties such as increased fluorescence intensity or a wider excitation and emission range. This compound can also be used in combination with other fluorescent probes to study complex biological processes. The potential applications of this compound in medical diagnosis and treatment are also an area of future research.

Synthesis Methods

6-Butyrylbenzothiazol-2(3H)-one can be synthesized by the reaction of 2-aminobenzenethiol and butyric anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place in an organic solvent such as chloroform or methanol. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

Scientific Research Applications

6-Butyrylbenzothiazol-2(3H)-one has been widely used in scientific research due to its fluorescent properties. This compound can be used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. This compound has also been used as a marker for cancer cells and as a diagnostic tool for Alzheimer's disease.

Properties

133044-37-8

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

6-butanoyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C11H11NO2S/c1-2-3-9(13)7-4-5-8-10(6-7)15-11(14)12-8/h4-6H,2-3H2,1H3,(H,12,14)

InChI Key

RJEMKWUVHPKVQI-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2

synonyms

2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI)

Origin of Product

United States

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